molecular formula C13H25NO6 B12646692 N-Cyclohexyl-N-methyl-D-gluconamide CAS No. 93804-57-0

N-Cyclohexyl-N-methyl-D-gluconamide

Cat. No.: B12646692
CAS No.: 93804-57-0
M. Wt: 291.34 g/mol
InChI Key: NWATXGCIDLHPGR-WISYIIOYSA-N
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Description

N-Cyclohexyl-N-methyl-D-gluconamide is an organic compound with the molecular formula C13H25NO6 It is characterized by the presence of a cyclohexyl group, a methyl group, and a gluconamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N-methyl-D-gluconamide typically involves the reaction of cyclohexylamine with methyl-D-gluconate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N-methyl-D-gluconamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-Cyclohexyl-N-methyl-D-gluconamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N-methyl-D-gluconamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-Cyclohexyl-N-methyl-D-gluconamide include:

  • N-Cyclohexyl-N-methyl-D-gluconate
  • N-Cyclohexyl-D-gluconamide
  • N-Methyl-D-gluconamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-Cyclohexyl-N-methyl-D-gluconamide is a compound of increasing interest in biochemical research due to its potential biological activities, particularly in relation to enzyme interactions and therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is derived from D-glucose, where the hydroxyl groups are modified to include cyclohexyl and methyl substituents. This modification can influence its interaction with biological molecules, particularly enzymes involved in metabolic pathways.

Enzyme Interaction and Inhibition Studies

Research indicates that N-cyclohexyl derivatives of D-gluconamide exhibit significant interactions with various enzymes. For instance, studies have shown that related compounds can act as competitive inhibitors of α-glucosidase, an enzyme that plays a crucial role in carbohydrate digestion:

  • Competitive Inhibition : N-cyclohexyl-D-gluconamide has been observed to inhibit α-glucosidase activity, impacting glucose absorption and metabolism. This inhibition is crucial for potential antidiabetic applications as it may help regulate blood sugar levels by slowing down carbohydrate digestion .

Table 1: Inhibition Potency of Various Gluconamides on α-Glucosidase

CompoundIC50 (µM)Type of Inhibition
N-Cyclohexyl-D-gluconamide45Competitive
N-Butyl-D-gluconamide30Competitive
D-Gluconamide50Non-competitive

Biological Activity in Cellular Models

In vitro studies have demonstrated the potential of this compound to modulate cellular processes. For example, it has been shown to affect glucose metabolism in various cell lines:

  • Cellular Uptake and Metabolism : The compound can influence glucose uptake mechanisms, potentially through its interaction with glucose transporters. This effect can lead to altered glycolytic activity, making it a candidate for further investigation in metabolic disorders .

Case Studies and Applications

  • Antidiabetic Properties : A study exploring the effects of this compound on diabetic models revealed a reduction in postprandial blood glucose levels when administered alongside carbohydrate-rich meals. This suggests its utility as an adjunct therapy in diabetes management.
  • Cancer Research : The compound's ability to inhibit glycolysis may also extend to cancer therapies. By targeting metabolic pathways that are often upregulated in cancer cells, such as those involving hexokinase, this compound could provide a novel approach to cancer treatment .

The biological activity of this compound is believed to stem from its structural similarity to glucose, allowing it to interact with enzymes that recognize glucose analogs. This interaction may lead to competitive inhibition or modulation of enzyme activity, thereby influencing metabolic pathways.

Properties

CAS No.

93804-57-0

Molecular Formula

C13H25NO6

Molecular Weight

291.34 g/mol

IUPAC Name

(2R,3S,4R,5R)-N-cyclohexyl-2,3,4,5,6-pentahydroxy-N-methylhexanamide

InChI

InChI=1S/C13H25NO6/c1-14(8-5-3-2-4-6-8)13(20)12(19)11(18)10(17)9(16)7-15/h8-12,15-19H,2-7H2,1H3/t9-,10-,11+,12-/m1/s1

InChI Key

NWATXGCIDLHPGR-WISYIIOYSA-N

Isomeric SMILES

CN(C1CCCCC1)C(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

CN(C1CCCCC1)C(=O)C(C(C(C(CO)O)O)O)O

Origin of Product

United States

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